molecular formula C10H14BrF3N4 B3108606 N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 1672675-19-2

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B3108606
CAS No.: 1672675-19-2
M. Wt: 327.14 g/mol
InChI Key: CFHLEVSTMYJCFY-UHFFFAOYSA-N
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Description

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a pyridine ring substituted with a bromo group, a trifluoromethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromo and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively.

    Amination: The amino groups are introduced through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

IUPAC Name

2-N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-1-N',1-N'-dimethylethane-1,1,2-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHLEVSTMYJCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
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N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine

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